Diethyl (3-(oxiranylmethoxy)propyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-(oxiranylmethoxy)propyl)phosphonate is an organic compound with the molecular formula C10H21O5P It contains a phosphonate group, which is known for its stability and resistance to hydrolysis
Preparation Methods
The synthesis of diethyl (3-(oxiranylmethoxy)propyl)phosphonate can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where trialkyl phosphites react with alkyl halides . Another method includes the acylation of methylphosphonates, which involves metalation followed by reaction with acetyl chloride . Industrial production methods often rely on these reactions due to their efficiency and scalability.
Chemical Reactions Analysis
Diethyl (3-(oxiranylmethoxy)propyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Cross-Coupling Reactions: Using catalysts like palladium, it can undergo cross-coupling reactions with aryl and vinyl halides.
Common reagents used in these reactions include triflic anhydride for activation and various nucleophiles for substitution . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl (3-(oxiranylmethoxy)propyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s stability and resistance to hydrolysis make it a valuable component in drug development.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (3-(oxiranylmethoxy)propyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form stable complexes with metal ions, influencing biochemical pathways . Additionally, its resistance to hydrolysis allows it to remain active in biological systems for extended periods .
Comparison with Similar Compounds
Biological Activity
Diethyl (3-(oxiranylmethoxy)propyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. Phosphonates, in general, are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This article will explore the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of diethyl phosphite with an epoxide precursor. The reaction conditions can significantly influence the yield and purity of the product. For instance, using a solvent-free method at elevated temperatures has been shown to enhance the efficiency of phosphonate synthesis.
Mechanisms of Biological Activity
Phosphonates exhibit various biological activities, including enzyme inhibition and anti-cancer properties. The biological activity of this compound may be attributed to its ability to interact with specific enzymes or cellular pathways.
- Enzyme Inhibition : Phosphonates can act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit enzymes such as farnesyl diphosphate synthase (FDPS), which is crucial in the biosynthesis of sterols and is a target for bisphosphonate drugs .
- Anti-Cancer Activity : Some phosphonates have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that structural modifications can enhance their efficacy against specific cancers, such as pancreatic cancer .
Table 1: Summary of Biological Activities
Case Study 1: Anti-Cancer Properties
In a study focusing on aminated phosphonates similar to this compound, researchers synthesized various derivatives and evaluated their anti-cancer properties. The results indicated that certain modifications significantly increased the cytotoxicity against pancreatic cancer cells, with some compounds exhibiting IC50 values as low as 45 µM . This suggests that structural variations can lead to enhanced biological activity.
Case Study 2: Enzyme Interaction Studies
Another study investigated the interaction of phosphonates with enzymes involved in folate biosynthesis. The findings revealed that these compounds could effectively bind to dihydropteroate synthase, an enzyme critical for bacterial survival, indicating potential applications in antimicrobial therapy .
Properties
CAS No. |
55884-03-2 |
---|---|
Molecular Formula |
C10H21O5P |
Molecular Weight |
252.24 g/mol |
IUPAC Name |
2-(3-diethoxyphosphorylpropoxymethyl)oxirane |
InChI |
InChI=1S/C10H21O5P/c1-3-14-16(11,15-4-2)7-5-6-12-8-10-9-13-10/h10H,3-9H2,1-2H3 |
InChI Key |
PCAJGNDUGRGSNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCOCC1CO1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.